molecular formula C15H22N2O3 B606502 santacruzamate A CAS No. 1477949-42-0

santacruzamate A

Número de catálogo: B606502
Número CAS: 1477949-42-0
Peso molecular: 278.35 g/mol
Clave InChI: HTOYBIILVCHURC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Santacruzamate A se puede sintetizar mediante varios métodos de síntesis química. Un método común incluye la reacción de amidas hidroxílicas con cloruro de fenilacetilo, seguida de hidrólisis en condiciones alcalinas para producir el producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye la extracción del compuesto de cianobacterias marinas, seguida de la purificación y la modificación química para mejorar su actividad .

Análisis De Reacciones Químicas

Modifications to the Zinc-Binding Group (ZBG)

Systematic exploration of the ZBG aimed to optimize HDAC inhibition and cellular activity. Key modifications include:

Carbamate and Hydroxamate Analogues

  • Replacement of the ethyl carbamate with hydroxamate (as in SAHA) required coupling mono-methyl glutarate to phenethylamine, followed by hydroxylamine treatment (90% yield) .
  • Inverted carbamates (e.g., compound 21 ) were synthesized via γ-butyrolactone opening with methanol/TEA, followed by carbonate activation and ethylamine coupling (35% yield) .

Thiol and Amide Derivatives

  • Thiol-terminated analogues (e.g., 20 ) were generated using S-2-(chlorocarbonyl)ethyl ethanethioate and subsequent deprotection (56% yield) .
  • N-amide derivatives (e.g., 15a–19a ) were synthesized via Schotten–Baumann reactions with acyl chlorides (70–90% yields) .
CompoundZBG TypeKey Reagents/ConditionsYieldReference
1 Ethyl carbamateEthyl chloroformate, K₂CO₃76%
3 HydroxamateHydroxylamine-HCl, KOH/MeOH90%
21 Inverted carbamateγ-Butyrolactone, TEA, ethylamine35%
20 ThiolThioacetic acid, acrylic acid56%

Linker Region Modifications

The GABA linker’s length and flexibility were altered to probe structure-activity relationships:

  • Shortened linkers (1–3 carbons) were synthesized via alkylation of GABA derivatives, leading to analogues with reduced HDAC2 inhibition .
  • Extended linkers (5 carbons) showed diminished cellular activity compared to SCA’s native 3-carbon chain .

Linker Variants :

Linker LengthSynthetic MethodBiological OutcomeReference
1-carbonAlkylation with methyl halidesLoss of HDAC2 activity
3-carbonNative GABA backbone (no modification)IC₅₀ = 0.112 nM (HDAC2)
5-carbonGlutaric acid derivativesReduced cytotoxicity (GI₅₀ >100 μM)

Cap Group Modifications

The phenethylamine cap was substituted to explore immune modulation and anti-proliferative effects:

  • Benzamide and heteroaryl caps (e.g., compound IV-11 ) enhanced cytotoxicity against HCT-116 cells (GI₅₀ = 12.3 μM) .
  • Bulkier aromatic groups (e.g., biphenyl) reduced cellular permeability but improved HDAC selectivity .

Cap Group SAR :

Cap GroupSynthetic RouteActivity (HCT-116 GI₅₀)Reference
PhenethylamineEDC coupling with GABA derivatives28.3 μM
BenzamideAcylation with benzoyl chloride12.3 μM
BiphenylSuzuki-Miyaura cross-coupling>50 μM

Key Hybrid Analogues

A hybrid molecule combining SCA’s cap group with SAHA’s hydroxamate ZBG (3 ) was synthesized:

  • Synthesis : Phenethylamine was coupled to mono-methyl glutarate (88% yield), followed by hydroxylamine treatment (90% yield) .
  • Activity : The hybrid showed reduced HDAC2 inhibition (IC₅₀ = 3.5 nM) compared to SCA but retained selectivity over HDAC6 (IC₅₀ = 385.8 nM) .

Controversies and Reevaluation

Despite initial reports of picomolar HDAC2 inhibition, subsequent studies found:

  • Synthetic SCA and analogues lacked HDAC inhibition at 2 μM in enzyme assays .
  • Anti-proliferative effects (e.g., compound 5 with a thiourea ZBG) were attributed to mechanisms unrelated to HDACs, such as ROS induction .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad del this compound

El this compound es único debido a su alta selectividad para la histona desacetilasa 2 sobre otras histona desacetilasas. Esta selectividad reduce la probabilidad de efectos fuera del objetivo y aumenta su potencial terapéutico. Además, su origen natural y su simplicidad estructural lo convierten en un compuesto principal atractivo para el desarrollo posterior de fármacos.

Actividad Biológica

Santacruzamate A (SCA) is a natural product derived from the marine cyanobacterium Symploca sp., noted for its potent biological activities, particularly as a selective inhibitor of histone deacetylases (HDACs). Initially reported to exhibit significant HDAC inhibition, recent studies have prompted a reevaluation of its mechanism of action and therapeutic potential. This article synthesizes current research findings regarding the biological activity of SCA, focusing on its effects on cancer cell proliferation, apoptosis induction, and immune modulation.

SCA is characterized by a unique structure that includes an ethyl carbamate terminus, a modified γ-aminobutyric acid (GABA) linker, and a phenethylamine cap group. These structural features are similar to those found in the clinically utilized HDAC inhibitor vorinostat (SAHA). The initial hypothesis suggested that SCA functions as an HDAC inhibitor; however, subsequent investigations indicated that its mechanism may not be solely dependent on HDAC inhibition.

Structure-Activity Relationship (SAR) Studies

Research has led to the synthesis of numerous SCA analogues to explore their biological activity and optimize their therapeutic potential. Notably, 40 analogues were synthesized focusing on modifications to the zinc-binding group (ZBG), cap terminus, and linker region. These modifications aimed to enhance enzyme activity while minimizing cytotoxicity to normal cells.

Anticancer Activity

SCA has demonstrated significant anti-proliferative effects against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism
MCF-728.3Induces apoptosis, affects cell cycle
HCT11628.3Increased ROS production
HuT-781.3Selective cytotoxicity

The compound's ability to induce apoptosis and alter cell cycle progression was confirmed through assays that measured reactive oxygen species (ROS) production and cell viability. Although initial reports indicated potent HDAC2 inhibition with an IC50 value of 0.112 nM, further studies revealed variability in activity across different assays, suggesting that SCA's anticancer effects may involve additional pathways beyond HDAC inhibition .

Immune Modulation

In addition to its effects on cancer cells, SCA analogues have shown varying impacts on immune cell activity. Some analogues enhanced cytotoxic T cell (CTL) degranulation, while others suppressed it, indicating potential applications in immune modulation during cancer therapy .

Case Studies

  • Combination Therapy with Imatinib : Recent studies explored the synergistic effects of SCA in combination with imatinib for treating chronic myeloid leukemia (CML). The combination showed promise in overcoming resistance mechanisms associated with HDAC overexpression in leukemia cells .
  • Comparative Analysis with SAHA : A comparative study highlighted that while both SCA and SAHA inhibit HDAC2, SCA exhibits over 3,500-fold selectivity for Class I HDACs compared to Class II HDACs. This selectivity could lead to fewer side effects and improved therapeutic outcomes in cancer treatment .

Propiedades

IUPAC Name

ethyl N-[4-oxo-4-(2-phenylethylamino)butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-20-15(19)17-11-6-9-14(18)16-12-10-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOYBIILVCHURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCC(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701046074
Record name Santacruzamate A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701046074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1477949-42-0
Record name Santacruzamate A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701046074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.